4-(6-Amino-benzothiazol-2-yl)-phenol 4-(6-Amino-benzothiazol-2-yl)-phenol
Brand Name: Vulcanchem
CAS No.: 303098-86-4
VCID: VC15803789
InChI: InChI=1S/C13H10N2OS/c14-9-3-6-11-12(7-9)17-13(15-11)8-1-4-10(16)5-2-8/h1-7,16H,14H2
SMILES:
Molecular Formula: C13H10N2OS
Molecular Weight: 242.30 g/mol

4-(6-Amino-benzothiazol-2-yl)-phenol

CAS No.: 303098-86-4

Cat. No.: VC15803789

Molecular Formula: C13H10N2OS

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Amino-benzothiazol-2-yl)-phenol - 303098-86-4

Specification

CAS No. 303098-86-4
Molecular Formula C13H10N2OS
Molecular Weight 242.30 g/mol
IUPAC Name 4-(6-amino-1,3-benzothiazol-2-yl)phenol
Standard InChI InChI=1S/C13H10N2OS/c14-9-3-6-11-12(7-9)17-13(15-11)8-1-4-10(16)5-2-8/h1-7,16H,14H2
Standard InChI Key YEVCXKRHVCSALM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

4-(6-Amino-benzothiazol-2-yl)-phenol (molecular formula C₁₃H₁₀N₂OS) consists of a benzothiazole ring fused with a phenol moiety. The benzothiazole core contains a sulfur atom at position 1 and a nitrogen atom at position 3, while the 6-position is substituted with an amino group (-NH₂). The phenolic hydroxyl group (-OH) at the 2-position enhances hydrogen-bonding capacity, influencing solubility and molecular interactions .

Physicochemical Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight258.30 g/mol
Melting PointNot reported-
SolubilityLikely polar aprotic solventsInferred
LogP (Partition Coefficient)Estimated ~2.1Computational

The amino and hydroxyl groups confer moderate polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Computational models predict a logP value indicative of balanced hydrophilicity-lipophilicity, a trait critical for membrane permeability in drug candidates .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting o-aminothiophenol derivatives with substituted carboxylic acids or esters in polyphosphoric acid (PPA) . For example:

  • Substrate Preparation: 4-Aminophenol reacts with thiourea to form o-aminothiophenol.

  • Cyclization: The thiol group undergoes condensation with a carboxylate derivative (e.g., 4-hydroxybenzoic acid) in PPA at 150–200°C .

  • Isolation: The product is purified via recrystallization or chromatography.

This method aligns with protocols for analogous benzothiazoles, yielding moderate to high purity .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3450 cm⁻¹ (N-H stretch, amino), ~3250 cm⁻¹ (O-H stretch, phenol), and 1600–1580 cm⁻¹ (C=N/C=C aromatic) .

  • ¹H NMR: Signals at δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (exchangeable -NH₂), and δ 9.1 ppm (exchangeable -OH) .

  • Mass Spectrometry: Molecular ion peak at m/z 258.30 (M⁺), with fragments corresponding to benzothiazole and phenolic moieties .

Biological Activities and Mechanisms

Antimicrobial Effects

Analogous compounds show broad-spectrum activity. Triazolo-benzothiazoles inhibited Staphylococcus aureus and Candida albicans at MICs of 8–32 µg/mL . The amino group likely facilitates membrane disruption or enzyme inhibition .

Enzyme Inhibition

Benzothiazoles act as falcipain and β-amyloid inhibitors . Molecular docking studies suggest that the phenolic hydroxyl group forms hydrogen bonds with catalytic residues, while the amino group stabilizes π-π interactions .

Computational and Structure-Activity Relationship (SAR) Insights

Molecular Docking

Docking simulations using β-amyloid (PDB: 1IYT) reveal favorable binding (ΔG ≈ -8.2 kcal/mol) via:

  • Hydrogen bonds between the phenol -OH and Arg5.

  • π-Stacking of the benzothiazole ring with Phe4 .

SAR Trends

  • Amino Group: Essential for cytotoxicity; removal reduces activity >50% .

  • Phenol Substituent: Enhances solubility and target affinity compared to alkyl groups .

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